molecular formula C18H27NO2 B14272742 1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one CAS No. 128508-05-4

1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one

Cat. No.: B14272742
CAS No.: 128508-05-4
M. Wt: 289.4 g/mol
InChI Key: VFMQEDIHEJZHAD-UHFFFAOYSA-N
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Description

1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one is a complex organic compound with a unique structure that includes a piperidine ring substituted with a hydroxy-phenylethyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one typically involves multi-step organic reactions

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of Hydroxy-Phenylethyl Group: This step involves the alkylation of the piperidine ring with a phenylethyl halide, followed by hydroxylation using an oxidizing agent like hydrogen peroxide.

    Attachment of Butanone Moiety: The final step is the acylation of the piperidine derivative with butanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylethyl group may facilitate binding to these targets, while the piperidine ring and butanone moiety contribute to the overall activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-ol: A stereoisomer with a similar structure but different functional group.

    1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]propan-2-one: A compound with a shorter alkyl chain.

Uniqueness

1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

128508-05-4

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

1-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one

InChI

InChI=1S/C18H27NO2/c1-3-17(20)12-15-10-7-11-16(19(15)2)13-18(21)14-8-5-4-6-9-14/h4-6,8-9,15-16,18,21H,3,7,10-13H2,1-2H3

InChI Key

VFMQEDIHEJZHAD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1CCCC(N1C)CC(C2=CC=CC=C2)O

Origin of Product

United States

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